2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phenyl ring substituted with hydroxyl groups, an isopropyl group, and a guanidino-acetyl moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution: This step introduces the hydroxyl and isopropyl groups onto the phenyl ring using reagents like FeBr3 or AlCl3 as catalysts.
Acetylation: The final step involves the acetylation of the guanidino-substituted phenyl ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid has diverse applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl substitutions on the phenyl ring.
Indole-3-acetic acid: A plant hormone with a similar aromatic structure and biological activity.
Uniqueness
2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid is unique due to its combination of hydroxyl, isopropyl, and guanidino-acetyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H20N4O5 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[[2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18) |
InChI Key |
QMFJWJLPWNAZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.